molecular formula C7H4BrClF2 B13015863 5-Bromo-2,3-difluorobenzyl chloride CAS No. 887585-78-6

5-Bromo-2,3-difluorobenzyl chloride

Cat. No.: B13015863
CAS No.: 887585-78-6
M. Wt: 241.46 g/mol
InChI Key: KKFGOUHIFRFJDG-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzyl chloride is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-difluorobenzyl chloride typically involves the halogenation of a suitable benzyl precursor. One common method is the bromination of 2,3-difluorotoluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 5-Bromo-2,3-difluorotoluene is then chlorinated using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions and subsequent halogenation steps can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorobenzyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted benzyl derivatives.

    Suzuki-Miyaura Coupling: Formation of biaryl compounds with various substituents.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonyl derivatives of the benzene ring.

Scientific Research Applications

5-Bromo-2,3-difluorobenzyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzyl chloride in chemical reactions involves the activation of the benzyl chloride group towards nucleophilic attack. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of the chloromethyl group, facilitating substitution reactions. In cross-coupling reactions, the bromine atom serves as a leaving group, allowing the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluorobenzyl chloride is unique due to the combination of bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of diverse organic compounds with tailored functionalities.

Properties

CAS No.

887585-78-6

Molecular Formula

C7H4BrClF2

Molecular Weight

241.46 g/mol

IUPAC Name

5-bromo-1-(chloromethyl)-2,3-difluorobenzene

InChI

InChI=1S/C7H4BrClF2/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,3H2

InChI Key

KKFGOUHIFRFJDG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)F)F)Br

Origin of Product

United States

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